molecular formula C13H18N2O4 B11172317 2-Ethoxy-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone

2-Ethoxy-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone

Cat. No.: B11172317
M. Wt: 266.29 g/mol
InChI Key: PAIIBJXYEMTLOZ-UHFFFAOYSA-N
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Description

2-Ethoxy-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone is a complex organic compound that features a furan ring, a piperazine ring, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone typically involves the reaction of furan-2-carbonyl chloride with 1-(2-ethoxyethyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Scientific Research Applications

2-Ethoxy-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan and piperazine moieties. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone is unique due to the combination of its furan, piperazine, and ethanone groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

2-ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C13H18N2O4/c1-2-18-10-12(16)14-5-7-15(8-6-14)13(17)11-4-3-9-19-11/h3-4,9H,2,5-8,10H2,1H3

InChI Key

PAIIBJXYEMTLOZ-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)N1CCN(CC1)C(=O)C2=CC=CO2

Origin of Product

United States

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